3-Methoxy-5-(methylsulfonyl)aniline

Genotoxicity Drug Safety Ames Test

3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4) is a research-grade benzenamine derivative with a unique 1,3,5-substitution pattern essential for target selectivity. Its non-mutagenic profile in the Ames test makes it a superior scaffold for medicinal chemistry and lead-generation libraries. With established P2X3 antagonist activity (EC50 = 80 nM) and human beta-2 adrenergic receptor agonism (EC50 = 14 nM), this compound serves as both a starting material and a biological control for pain and respiratory disease programs. Stock is available in multiple sizes from verified suppliers.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 62606-02-4
Cat. No. B1375009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(methylsulfonyl)aniline
CAS62606-02-4
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N)S(=O)(=O)C
InChIInChI=1S/C8H11NO3S/c1-12-7-3-6(9)4-8(5-7)13(2,10)11/h3-5H,9H2,1-2H3
InChIKeyXBZBDCOVNQRWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4) – Chemical and Structural Profile for Procurement


3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4) is a benzenamine derivative substituted with a methoxy group at the 3-position and a methylsulfonyl group at the 5-position . Its molecular formula is C8H11NO3S, with a molecular weight of 201.24 g/mol . This compound is a solid at room temperature and is soluble in organic solvents, aligning with its intended use as a research chemical and building block in organic synthesis .

Why Generic Substitution of 3-Methoxy-5-(methylsulfonyl)aniline Fails: The Critical Role of Substitution Pattern


The performance and safety profile of 3-Methoxy-5-(methylsulfonyl)aniline is uniquely defined by its specific 1,3,5-substitution pattern. Simply substituting a generic methylsulfonyl aniline isomer or a related analog can result in significant differences in biological activity, target engagement, and, crucially, mutagenic potential. For example, while the class of aromatic amines is generally associated with genotoxicity risks, specific structural alterations can dramatically mitigate or eliminate this hazard. Therefore, the precise arrangement of the methoxy and methylsulfonyl groups on the aniline ring is not interchangeable and directly dictates the compound's utility in drug discovery and chemical biology, as evidenced by its non-mutagenic profile in the Ames test [1].

3-Methoxy-5-(methylsulfonyl)aniline – Quantitative Evidence Guide for Scientific Selection


Evidence 1: Non-Mutagenic Profile vs. Class of Aromatic Amines

Unlike many primary aromatic amines which are known to be mutagenic, 3-Methoxy-5-(methylsulfonyl)aniline has been specifically demonstrated to be non-mutagenic in the Ames assay. This provides a key safety differentiator when selecting an aniline building block for drug development, reducing the risk of encountering genotoxicity issues associated with related compounds [1].

Genotoxicity Drug Safety Ames Test

Evidence 2: P2X3 Antagonist Activity (EC50 = 80 nM)

The compound demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM. This specific activity profile is not shared by many common aniline derivatives and provides a defined biological starting point for pain research [1].

P2X3 Receptor Pain Ion Channel

Evidence 3: Beta-2 Adrenergic Receptor Agonist Activity (EC50 = 14 nM)

3-Methoxy-5-(methylsulfonyl)aniline acts as a potent agonist at the human beta-2 adrenergic receptor with an EC50 of 14 nM in a cellular cAMP production assay. This high potency distinguishes it from aniline derivatives that lack this specific functional group combination and may have lower or no activity at this receptor [1].

Beta-2 Adrenergic Receptor Respiratory GPCR

Key Application Scenarios for Procuring 3-Methoxy-5-(methylsulfonyl)aniline


Non-Mutagenic Building Block for Drug Discovery

Procurement is indicated for medicinal chemistry campaigns seeking to incorporate an aniline motif with a verified, non-mutagenic profile. This compound is suitable for lead generation libraries or as a synthetic intermediate in the development of novel therapeutic candidates where genotoxicity risk must be minimized [1].

Development of P2X3 Antagonists for Pain Research

The compound's established antagonist activity at the P2X3 receptor (EC50 = 80 nM) makes it a relevant starting material or control compound for researchers investigating new pain management therapies, specifically those targeting chronic pain pathways [1].

Beta-2 Adrenergic Agonist Tool Compound

With potent agonist activity (EC50 = 14 nM) at the human beta-2 adrenergic receptor, this compound is valuable as a chemical biology tool to study receptor function or as a structural lead in programs aimed at developing new treatments for respiratory conditions like asthma or COPD [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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